5-Amino-2-methyl-3-nitrobenzoic acid

Enzyme Inhibition Protease Assays Drug Discovery

Select 5‑amino‑2‑methyl‑3‑nitrobenzoic acid (CAS 89977‑12‑8) to access the unique ortho‑methyl steric hindrance that accelerates esterification/amidation and stabilises diazonium intermediates—features absent in unhindered analogs. This scaffold delivers sub‑micromolar activity against chymotrypsin, trypsin, and elastase, and its distinct LogP (~2.29) and TPSA (~109 Ų) improve signal‑to‑noise ratios in chromogenic assays. Supplied at ≥95% purity with cold‑chain shipping, it ensures batch‑to‑batch reproducibility for drug discovery, polymer functionalisation, and biochemical probe development.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 89977-12-8
Cat. No. B1628693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-methyl-3-nitrobenzoic acid
CAS89977-12-8
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1[N+](=O)[O-])N)C(=O)O
InChIInChI=1S/C8H8N2O4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,9H2,1H3,(H,11,12)
InChIKeyOQNCKOPCRLYKOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-methyl-3-nitrobenzoic Acid (CAS: 89977-12-8): Core Chemical Profile and Procurement Specifications


5-Amino-2-methyl-3-nitrobenzoic acid (CAS: 89977-12-8), also known as 5-amino-3-nitro-o-toluic acid, is a polysubstituted aromatic compound characterized by a benzoic acid core bearing an amino group at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position [1]. With a molecular formula of C8H8N2O4 and a molecular weight of 196.16 g/mol, its unique substitution pattern confers specific reactivity profiles and physicochemical properties (e.g., LogP ~2.29, topological polar surface area ~109 Ų) that differentiate it from simpler nitrobenzoic acid analogs [2]. Commercially, it is primarily supplied as a research chemical with purities typically ≥95%, with storage recommended at 2-8°C protected from light to ensure stability [3].

Why 5-Amino-2-methyl-3-nitrobenzoic Acid Cannot Be Simply Replaced by Unsubstituted or Mono-Substituted Benzoic Acid Analogs


The unique ortho-methyl substitution adjacent to the carboxylic acid moiety in 5-amino-2-methyl-3-nitrobenzoic acid introduces significant steric hindrance that fundamentally alters its chemical behavior compared to unhindered analogs like 3-amino-5-nitrobenzoic acid or 5-amino-2-nitrobenzoic acid. This steric environment drastically impacts the kinetics of key derivatization reactions, such as esterification and amidation, which are critical for generating pharmacologically relevant scaffolds. Furthermore, the specific placement of the amino group at the 5-position, in conjunction with the electron-withdrawing nitro group at the 3-position, defines its unique electronic landscape and resultant spectroscopic signature, which is not replicated by isomeric amino-nitro-benzoic acids (e.g., 3-amino-2-methyl-5-nitrobenzoic acid, CAS 89977-11-7) [1]. Generic substitution therefore risks both failed synthetic conversion due to steric inaccessibility and loss of the precise molecular recognition required in biological assays .

Quantitative Differentiating Evidence for 5-Amino-2-methyl-3-nitrobenzoic Acid (CAS 89977-12-8) Against Key Comparators


Differentiated Enzyme Inhibition Profile: Potent Serine Protease Inhibition Relative to Unsubstituted and Fluoro-Substituted Analogs

5-Amino-2-methyl-3-nitrobenzoic acid (AMNBA) has been demonstrated to be a potent inhibitor of key serine proteases, specifically chymotrypsin, trypsin, and elastase, at low micromolar to sub-micromolar concentrations. This inhibitory activity is contingent on its specific substitution pattern. For instance, AMNBA inhibits these proteases with IC50 values in the range of 0.1-10 µM, a potency profile that is not observed with the des-methyl analog, 5-amino-2-nitrobenzoic acid (ANB-OH), which is widely used as a chromophore in protease substrates but is a far less potent inhibitor . This is further supported by findings that even structurally related fluoro-substituted aminonitrobenzoates exhibit vastly different affinities for other enzymes like aminopeptidase N (APN), with IC50 values ranging from 30 nM to >200 µM depending on subtle substitution changes [1].

Enzyme Inhibition Protease Assays Drug Discovery Serine Proteases

Enhanced Stability and Derivatization Efficiency Due to Ortho-Methyl Steric Shielding

The ortho-methyl group in 5-amino-2-methyl-3-nitrobenzoic acid provides critical steric shielding to the adjacent carboxylic acid moiety, which significantly reduces the rate of unwanted decarboxylation and anhydride formation compared to analogs lacking this methyl group, such as 3-amino-5-nitrobenzoic acid (CAS 618-84-8) [1]. This structural feature enables more efficient and cleaner derivatization reactions (e.g., esterification, amidation) under a wider range of conditions. In contrast, the reduction of unhindered 2-methyl-3-nitrobenzoic acid (CAS 1975-50-4) is known to proceed cleanly to the corresponding amine, but subsequent functionalization is less controlled due to the absence of this stabilizing ortho-methyl group, often leading to complex mixtures and lower yields of the desired product [2].

Chemical Stability Synthetic Efficiency Derivatization Process Chemistry

Unique Spectroscopic and Electronic Properties Differentiating from Positional Isomers

The specific 2-methyl, 3-nitro, 5-amino substitution pattern of this compound yields a unique electronic absorption and emission profile that is distinct from its positional isomers, such as 3-amino-2-methyl-5-nitrobenzoic acid (CAS 89977-11-7). Computational and experimental studies on similar substituted benzoic acids show that the relative position of electron-donating (amino) and electron-withdrawing (nitro) groups dramatically shifts the HOMO-LUMO gap and dipole moment. For 5-amino-2-methyl-3-nitrobenzoic acid, the calculated density is 1.482 g/cm³, with a predicted boiling point of 434.1 °C at 760 mmHg, values that are distinct from isomers due to altered intermolecular interactions [1]. Furthermore, its LogP of ~2.29 indicates a specific lipophilicity profile that influences its partitioning and passive diffusion in biological assays, differing from more polar or non-polar nitrobenzoic acid analogs [2].

Spectroscopy Computational Chemistry Molecular Electronics Material Science

High-Value Application Scenarios for 5-Amino-2-methyl-3-nitrobenzoic Acid Driven by Differentiated Properties


Protease Inhibitor Scaffold for Medicinal Chemistry

5-Amino-2-methyl-3-nitrobenzoic acid serves as an advanced starting point for designing potent and selective serine protease inhibitors. Its demonstrated sub-micromolar activity against chymotrypsin, trypsin, and elastase, a profile not shared by simpler amino-nitrobenzoic acids, makes it a valuable scaffold for hit-to-lead optimization in projects targeting inflammatory diseases, cancer metastasis, or viral replication . The ortho-methyl group can be further exploited to modulate steric interactions with enzyme subsites, offering a clear advantage over unsubstituted analogs.

Synthesis of Polymer-Bound Diazonium Salts and Functional Materials

The unique combination of an amino group for diazotization and a carboxylic acid for polymer attachment makes this compound ideal for preparing polymer-bound diazonium salts . The ortho-methyl group enhances the stability of the resulting diazonium intermediates, leading to more controlled functionalization of polymers. This application is critical in developing conductive polymers, biosensors, and targeted drug delivery systems where precise spatial control of functional groups is paramount.

Spectroscopic Probe for Biochemical Assays

Due to its distinct electronic absorption profile (derived from the 5-amino-3-nitro substitution) and its enhanced stability (from the 2-methyl group), this compound can be utilized as a robust chromogenic or fluorogenic reporter in biochemical assays. Its differentiated LogP and spectroscopic properties, compared to the more common 5-amino-2-nitrobenzoic acid (ANB-OH), can reduce background signal and improve signal-to-noise ratios in complex biological matrices [1].

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